

IUPAC nomenclature of 1-Chloro-4-methylcyclohexane derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-methylcyclohexane

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An In-depth Technical Guide to the IUPAC Nomenclature of **1-Chloro-4-methylcyclohexane** and Its Derivatives

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, which is essential for clear communication in research, industry, and drug development. Substituted cycloalkanes, such as **1-chloro-4-methylcyclohexane**, present unique challenges in nomenclature due to their cyclic nature and the potential for stereoisomerism. This guide offers a comprehensive overview of the IUPAC rules for naming **1-chloro-4-methylcyclohexane** and its derivatives, covering substituent numbering, stereochemical designation (cis/trans and R/S), and the representation of these structures.

Core Principles of IUPAC Nomenclature for Substituted Cyclohexanes

The systematic naming of any substituted cycloalkane follows a hierarchical set of rules to identify the parent structure and correctly number and name the substituents.

Identifying the Parent Chain

The first step is to determine the parent hydrocarbon.^[1]

- Rule: The parent chain is the part of the molecule with the greater number of carbon atoms. If a cyclic and an acyclic chain are present, the one with more carbons is the parent.[2]
- Application: In **1-chloro-4-methylcyclohexane**, the cyclohexane ring contains six carbon atoms, while the methyl group has one. Therefore, the cyclohexane ring is the parent structure.[3] If the alkyl chain were longer than the ring (e.g., a heptyl chain), the cycloalkane would be treated as a substituent (cycloalkyl).[2]

Numbering the Cyclohexane Ring

Once the parent is identified, the carbon atoms of the ring must be numbered to give the substituents the lowest possible locants.

- Lowest Locant Rule: The ring is numbered starting from a substituted carbon and proceeding in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[4]
- Alphabetical Priority: If the Lowest Locant Rule results in a tie (as it does in a 1,4-disubstituted cyclohexane), the substituent that comes first alphabetically is assigned the lower number.[3][5]
- Application: For **1-chloro-4-methylcyclohexane**, the substituents are "chloro" and "methyl." Alphabetically, "chloro" precedes "methyl." Therefore, the carbon bearing the chlorine atom is assigned locant 1, and the carbon with the methyl group is locant 4. This results in the name **1-chloro-4-methylcyclohexane**.

Stereoisomerism in 1-Chloro-4-methylcyclohexane

The rigid structure of the cyclohexane ring prevents free rotation around its carbon-carbon single bonds, leading to the possibility of stereoisomerism.[6]

Cis-Trans Isomerism

For disubstituted cycloalkanes, the relative spatial orientation of the substituents must be specified using the prefixes cis- or trans-.[6]

- cis isomer: Both substituents are on the same side (face) of the ring.[6]

- trans isomer: The substituents are on opposite sides of the ring.[\[6\]](#)

In the context of the stable chair conformation of cyclohexane, this translates to the relative positions of the substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

- For cis-**1-chloro-4-methylcyclohexane**, one substituent is in an axial position, and the other is in an equatorial position.[\[7\]](#)
- For trans-**1-chloro-4-methylcyclohexane**, both substituents are axial, or both are equatorial.[\[7\]](#) The di-equatorial conformation is significantly more stable and thus more abundant due to the avoidance of unfavorable 1,3-diaxial interactions.[\[7\]](#)[\[8\]](#)

It is important to note that for 1,4-disubstituted cyclohexanes like this one, neither the cis nor the trans isomer is chiral, as they both possess a plane of symmetry.[\[9\]](#)[\[10\]](#) Therefore, R/S descriptors are not used for the parent compound itself.[\[9\]](#)

R/S Configuration for Chiral Derivatives

While **1-chloro-4-methylcyclohexane** is achiral, its derivatives can contain one or more chiral centers. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) sequence rules.[\[11\]](#)

CIP Sequence Rules Summary:

- Assign Priority: Assign priorities (1-4) to the four atoms or groups directly attached to the chiral center based on atomic number. The higher the atomic number, the higher the priority.
- Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.
- Determine Configuration:
 - If the sequence from priority 1 → 2 → 3 is clockwise, the configuration is R (rectus).[\[12\]](#)
 - If the sequence is counter-clockwise, the configuration is S (sinister).[\[12\]](#)

For example, in a hypothetical derivative like (1R,2S,4R)-1,2-dichloro-4-methylcyclohexane, each stereodescriptor (R or S) is preceded by its corresponding locant and enclosed in parentheses before the systematic name.^[11]

Quantitative Data

Physical and chemical properties of **1-chloro-4-methylcyclohexane** are summarized below. Data for specific cis and trans isomers are often not separately reported in all databases.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Cl	^[13] ^[14]
Molecular Weight	132.63 g/mol	^[13] ^[15]
CAS Number	931-68-0	^[13] ^[14]
Canonical SMILES	CC1CCC(CC1)Cl	^[13]
InChIKey	KNEUJTFLMQRIFD-UHFFFAOYSA-N	^[13] ^[14]

Representative Experimental Protocol: Synthesis of 1-Chloro-4-methylcyclohexane

This section provides a representative protocol for the synthesis of **1-chloro-4-methylcyclohexane** via the hydrochlorination of 4-methylcyclohexene. This is a common method for producing chloroalkanes from alkenes.

Objective: To synthesize **1-chloro-4-methylcyclohexane** by the addition of hydrogen chloride to 4-methylcyclohexene.

Materials:

- 4-methylcyclohexene
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

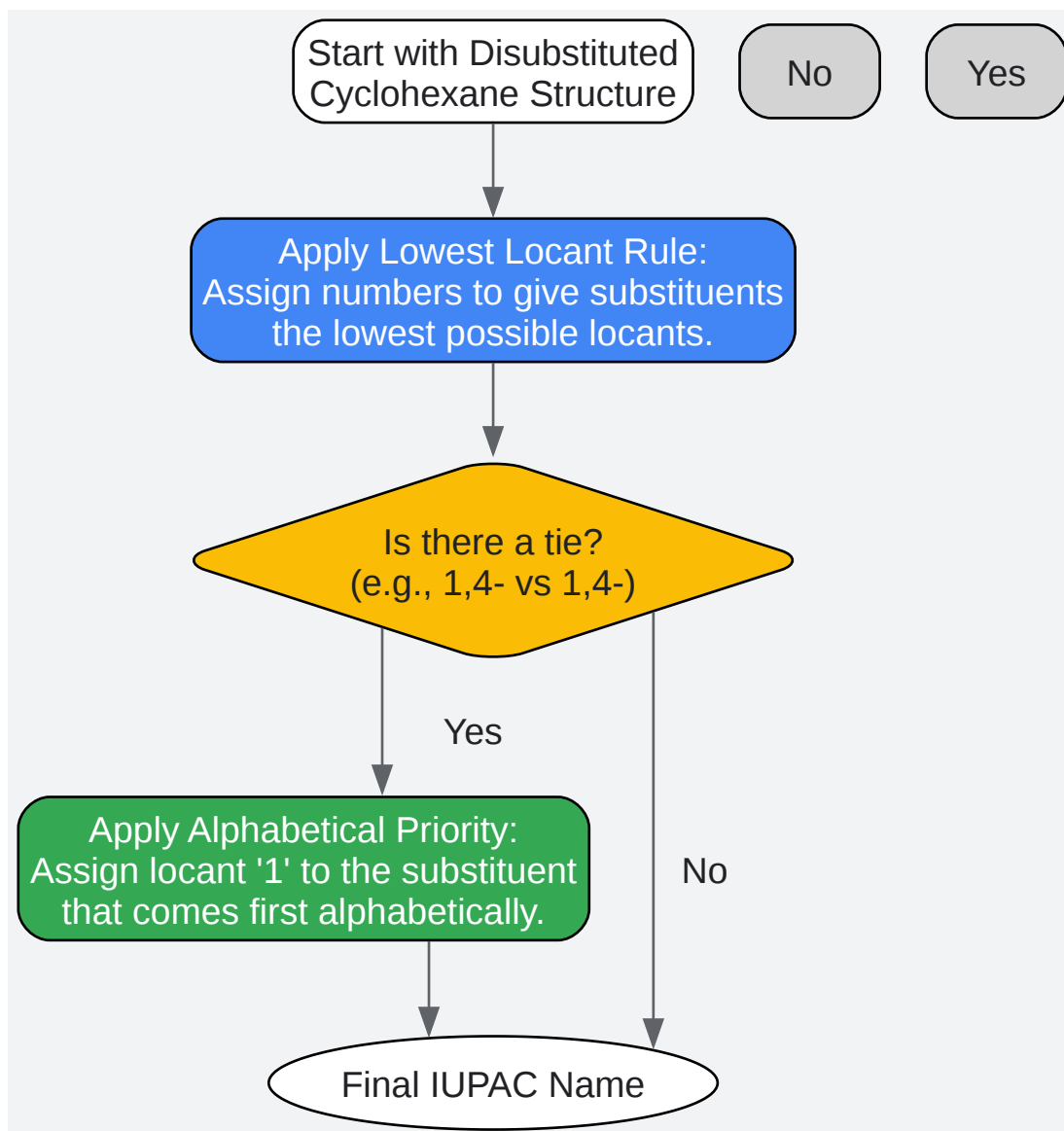
- Diethyl ether (or other suitable extraction solvent)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and distillation apparatus.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, place 4-methylcyclohexene. Cool the flask in an ice bath to control the exothermic reaction.
- **Addition of HCl:** Slowly add an equimolar amount of concentrated hydrochloric acid to the cooled and stirring alkene. The reaction proceeds via electrophilic addition, following Markovnikov's rule, which predicts the formation of 1-chloro-1-methylcyclohexane as the major product if starting from 1-methylcyclohexene. However, with 4-methylcyclohexene, the addition can lead to both **1-chloro-4-methylcyclohexane** and other isomers, which would then require separation. For this guide, we assume the desired product is formed and isolated.
- **Reaction Monitoring:** Allow the reaction mixture to stir in the ice bath for one hour and then at room temperature for an additional hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup and Extraction:** Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the separated organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation to isolate the **1-chloro-4-methylcyclohexane** from any unreacted starting material or byproducts. The fractions are collected based on their boiling points.

Visualizations

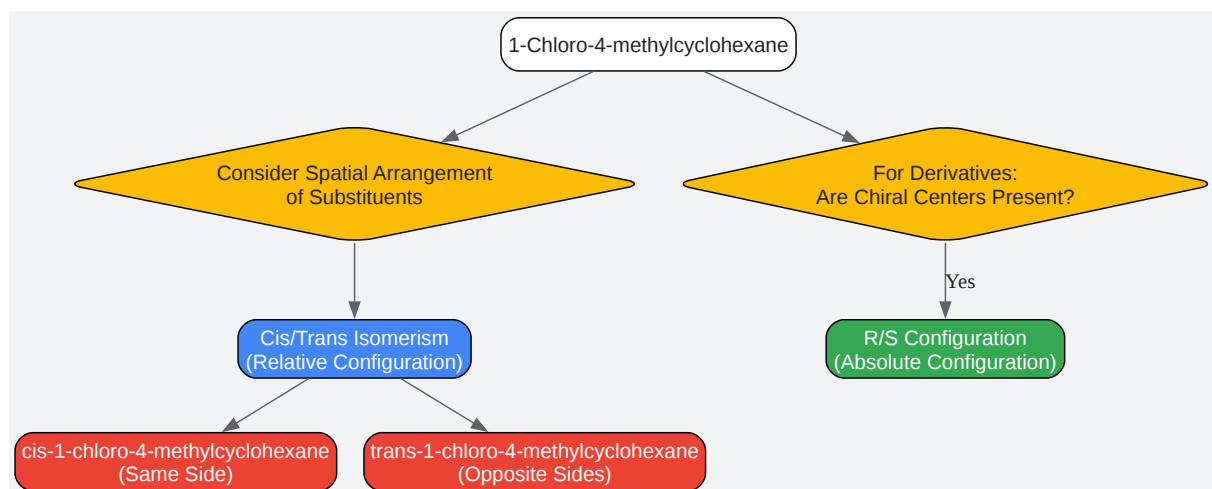
IUPAC Numbering Logic for Disubstituted Cyclohexanes



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Caption: Decision workflow for numbering substituents on a cyclohexane ring.

Stereoisomer Determination for 1-Chloro-4-methylcyclohexane



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Caption: Logical relationships in determining stereoisomers of substituted cyclohexanes.

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- To cite this document: BenchChem. [IUPAC nomenclature of 1-Chloro-4-methylcyclohexane derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618050#iupac-nomenclature-of-1-chloro-4-methylcyclohexane-derivatives>]

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